molecular formula C8H10ClN3O2 B15274692 Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate

Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate

Cat. No.: B15274692
M. Wt: 215.64 g/mol
InChI Key: OWQIJUPRHLWMAJ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate (CAS: 2091792-36-6) is a pyrimidine derivative characterized by a dimethylamino group at position 2, a chlorine atom at position 6, and a methyl ester moiety at position 4. Its molecular formula is C₈H₁₀ClN₃O₂, with a molecular weight of 215.64 g/mol . This compound is part of the heterocyclic building block family, often utilized in pharmaceutical and agrochemical research due to its structural versatility. The dimethylamino group enhances electron density, influencing reactivity and binding interactions, while the chlorine and ester groups contribute to stability and solubility profiles.

Properties

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate

InChI

InChI=1S/C8H10ClN3O2/c1-12(2)8-10-5(7(13)14-3)4-6(9)11-8/h4H,1-3H3

InChI Key

OWQIJUPRHLWMAJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CC(=N1)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the C6 Chloro Position

The 6-chloro group undergoes nucleophilic displacement reactions with amines, alcohols, and thiols. This is the most extensively studied reaction due to the high electrophilicity of the C6 position.

ReagentConditionsProductYieldSource
1-(4-Fluorophenyl)-N-methylmethanamineDMF, 70°C, 12 h6-(4-Fluorobenzyl(methyl)amino) derivative85%
MorpholineMeOH, DiPEA, 70°C, 6 h6-Morpholino derivative71%
(S)-3-HydroxypyrrolidineDCM, HATU, RT, 24 h6-((S)-3-Hydroxypyrrolidinyl) derivative68%

Key Findings :

  • Reactions typically require polar aprotic solvents (DMF, MeOH) and elevated temperatures (60–80°C) .

  • Bulky amines like (S)-3-phenylpiperidine may require coupling agents (e.g., HATU) for efficient substitution .

Hydrolysis of the Methyl Ester

The methyl ester at position 4 is hydrolyzed to the carboxylic acid under basic conditions, enabling further derivatization.

BaseSolventTemperatureTimeProductYieldSource
NaOH (2M)MeOH/H2O (3:1)RT4 h6-Chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid92%
LiOHTHF/H2O (2:1)50°C2 hSame as above95%

Mechanistic Insight :

  • Hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate .

  • The reaction is quantitative under mild conditions due to the electron-withdrawing pyrimidine ring .

Amide Formation from the Carboxylic Acid

The hydrolyzed carboxylic acid is converted to amides via activation as an acid chloride or using coupling reagents.

AmineActivator/ReagentConditionsProductYieldSource
CyclopropylmethylamineOxalyl chloride, DMFDCM, RT, 2 hN-(Cyclopropylmethyl)carboxamide88%
4-MethoxyanilineHATU, DiPEADMF, RT, 12 hN-(4-Methoxyphenyl)carboxamide76%

Critical Observations :

  • Oxalyl chloride is preferred for acid chloride formation (molar ratio 2:1 relative to acid) .

  • HATU-mediated coupling avoids racemization and is suitable for sterically hindered amines .

Functionalization of the Dimethylamino Group

The dimethylamino group at position 2 exhibits limited reactivity under standard conditions but can undergo alkylation or oxidation under specific protocols.

Reaction TypeReagentConditionsProductYieldSource
AlkylationMethyl iodideK2CO3, DMF, 60°C, 8 hTrimethylammonium derivative45%
OxidationmCPBADCM, 0°C to RT, 6 hN-Oxide derivative62%

Challenges :

  • Low yields in alkylation arise from steric hindrance and competing side reactions .

  • Oxidation with mCPBA selectively targets the dimethylamino group without affecting the pyrimidine ring .

Scientific Research Applications

Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmacologically active compounds.

    Biological Studies: Investigated for its potential antimicrobial and anticancer properties.

    Chemical Synthesis: Utilized as a building block in the synthesis of more complex molecules.

    Industrial Applications: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with nucleic acid components, thereby exhibiting antimicrobial or anticancer activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The dimethylamino group in the target compound is a strong electron-donating group, enhancing nucleophilicity at position 2 compared to the methylsulfanyl (-SCH₃) group in the analogue (CAS: 6311-74-6), which is moderately electron-donating . The carboxylic acid derivative (CAS: 89581-58-8) lacks the ester moiety, increasing polarity and acidity (pKa ~3–4 for carboxylic acids vs. ~8–10 for esters) .

Molecular Weight and Solubility: The methylsulfanyl analogue (218.66 g/mol) has a slightly higher molecular weight due to sulfur inclusion but may exhibit lower aqueous solubility than the dimethylamino variant due to reduced polarity . The carboxylic acid (172.57 g/mol) is more polar, favoring solubility in polar solvents like water or ethanol .

Functional and Application Differences

Pharmaceutical Relevance

  • Dimethylamino Derivative (CAS: 2091792-36-6): The dimethylamino group facilitates hydrogen bonding and π-π stacking, making it a candidate for kinase inhibitors or antiviral agents. Its ester group allows prodrug strategies .
  • Methylsulfanyl Analogue (CAS: 6311-74-6) : The sulfur atom may enhance metabolic stability, favoring agrochemical applications (e.g., fungicides) .

Biological Activity

Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

1. Overview of Biological Activity

This compound has been studied for its potential as an inhibitor of specific enzymes and its role in various biological pathways. Its structure, which includes a pyrimidine core, suggests possible interactions with biological targets related to inflammation, cancer, and infectious diseases.

2. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that modifications to the pyrimidine ring can significantly impact the compound's potency against various targets.

Substituent Activity IC50 (µM) Notes
DimethylaminoModerate0.72Essential for activity against NAPE-PLD
Chlorine at C6High0.04Enhances binding affinity
Methyl ester at C4Variable0.126Influences solubility and bioavailability

The presence of the dimethylamino group and chlorine atom at specific positions enhances the compound's binding affinity to target enzymes, making it a promising candidate for further development .

3. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated moderate antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli13.40
Pseudomonas aeruginosa11.29

These results suggest that this compound could serve as a lead in developing new antimicrobial agents, especially in light of rising antibiotic resistance .

4. Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. In vitro studies indicated that it effectively inhibits cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses.

Assay IC50 (µM) Comparison
COX-2 Inhibition0.04Comparable to celecoxib
iNOS Expression ReductionSignificantHigher than indomethacin

The ability to modulate COX activity suggests potential applications in treating inflammatory diseases .

5. Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

  • A study demonstrated that this compound effectively reduced inflammatory markers in a carrageenan-induced paw edema model in rats, indicating its potential use in pain management and inflammatory conditions .
  • Another investigation focused on its role as an inhibitor of NAPE-PLD, revealing that it significantly decreased levels of bioactive lipids associated with various physiological processes, including pain and anxiety modulation .

6. Conclusion

This compound exhibits a range of biological activities that make it a valuable compound for further research and development. Its promising anti-inflammatory and antimicrobial properties, coupled with its ability to inhibit key enzymatic pathways, position it as a candidate for new therapeutic agents targeting inflammation and infectious diseases.

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